molecular formula C16H12N2O3 B8441051 Methyl 4-[(4-cyanobenzoyl)amino]benzoate

Methyl 4-[(4-cyanobenzoyl)amino]benzoate

Cat. No.: B8441051
M. Wt: 280.28 g/mol
InChI Key: COVZLKJSJLKMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a methyl ester group at the para position of the benzoic acid moiety. The compound is further substituted with a 4-cyanobenzoyl group linked via an amide bond.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 4-[(4-cyanobenzoyl)amino]benzoate

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)13-6-8-14(9-7-13)18-15(19)12-4-2-11(10-17)3-5-12/h2-9H,1H3,(H,18,19)

InChI Key

COVZLKJSJLKMJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights structural analogs of Methyl 4-[(4-cyanobenzoyl)amino]benzoate, emphasizing substituent differences and their implications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Cyanobenzoyl (amide), methyl ester C₁₆H₁₁N₃O₃ 293.28 High reactivity due to nitrile group
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl (amide), ethyl ester C₁₆H₁₃FNO₃ 298.29 Enhanced lipophilicity (fluorine)
Methyl 4-(carbamoylamino)benzoate Urea (carbamoyl) group C₉H₁₀N₂O₃ 194.19 Hydrogen-bonding capacity
Methyl 4-[(cyanomethyl)amino]benzoate Cyanomethylamino group C₁₀H₉N₃O₂ 203.20 Smaller nitrile substituent
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 4-Methylbenzamido, sulfamoyl groups C₁₅H₁₅N₂O₅S 335.36 Dual electron-withdrawing groups
Methyl 4-[[(4′-chlorobiphenyl)sulfonyl]amino]benzoate Biphenyl sulfonamide group C₂₀H₁₅ClNO₄S 400.85 High steric bulk, potential bioactivity

Physicochemical Properties

  • Lipophilicity (LogP): this compound: Estimated LogP ~2.1 (moderate lipophilicity due to nitrile). Ethyl 4-[(4-fluorobenzoyl)amino]benzoate: Higher LogP (~2.5) due to fluorine and ethyl ester . Methyl 4-(carbamoylamino)benzoate: Lower LogP (~1.3) due to polar urea group .
  • Solubility : Nitrile and sulfamoyl groups reduce aqueous solubility, whereas hydroxyl or urea derivatives improve it .

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